molecular formula C7H9F2N3O3S B2417214 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2134448-90-9

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2417214
CAS No.: 2134448-90-9
M. Wt: 253.22
InChI Key: NDMFDJMNZKMIQP-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and methylsulfonyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate sulfonylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nanoscale titanium dioxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the process may be optimized to minimize the use of organic solvents, thereby reducing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-methylsulfonylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O3S/c1-12-3-4(5(10-12)6(8)9)7(13)11-16(2,14)15/h3,6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFDJMNZKMIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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